2-(3-Bromophenoxy)pyridine-3-carbaldehyde
Overview
Description
2-(3-Bromophenoxy)pyridine-3-carbaldehyde is a heterocyclic aromatic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group attached to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)pyridine-3-carbaldehyde typically involves the reaction of 3-bromophenol with pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Bromophenoxy)-pyridine-3-carboxylic acid.
Reduction: 2-(3-Bromophenoxy)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenoxy)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the bromophenoxy group and the aldehyde functional group allows it to form covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-pyridine-3-carbaldehyde
- 2-(3-Chlorophenoxy)-pyridine-3-carbaldehyde
- 2-(3-Bromophenoxy)-pyridine-3-carboxylic acid
Uniqueness
2-(3-Bromophenoxy)pyridine-3-carbaldehyde is unique due to the specific positioning of the bromophenoxy group and the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-bromophenoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-1-5-11(7-10)16-12-9(8-15)3-2-6-14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYBIPXUHDANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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